4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid
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Overview
Description
4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid is an organic compound characterized by the presence of an azidosulfonyl group and four fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid typically involves the introduction of the azidosulfonyl group onto a tetrafluorobenzoic acid precursor. One common method includes the reaction of 4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid with sodium azide (NaN₃) in an appropriate solvent such as acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃):
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.
Copper Catalysts: Employed in click chemistry reactions to facilitate the formation of triazoles.
Major Products Formed
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through click chemistry reactions with alkynes.
Scientific Research Applications
4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This reactivity is harnessed in various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized or modified.
Comparison with Similar Compounds
Similar Compounds
4-(Chlorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: A precursor used in the synthesis of 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid.
4-(Fluorosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid: Another sulfonyl derivative with similar reactivity.
4-Sulfamoylbenzoic Acid: A related compound with a sulfonamide group instead of an azide.
Uniqueness
This compound is unique due to the presence of both the azidosulfonyl group and the tetrafluorobenzoic acid core. This combination imparts distinct reactivity, particularly in click chemistry and bioconjugation applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-azidosulfonyl-2,3,5,6-tetrafluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N3O4S/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)19(17,18)14-13-12/h(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNZIFZDTAEUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N=[N+]=[N-])F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2271046-99-0 |
Source
|
Record name | 4-(Azidosulfonyl)-2,3,5,6-tetrafluorobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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